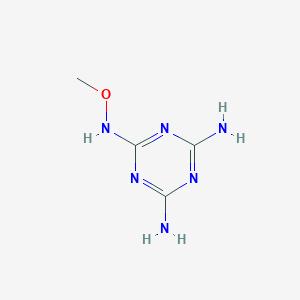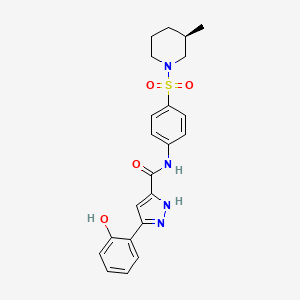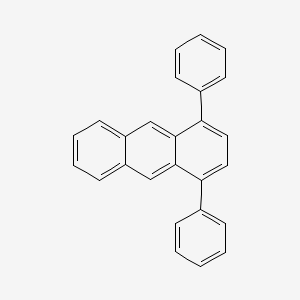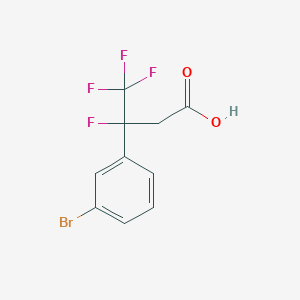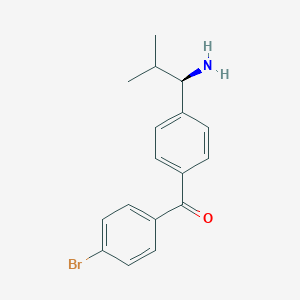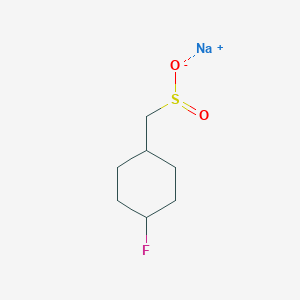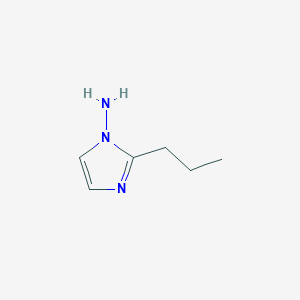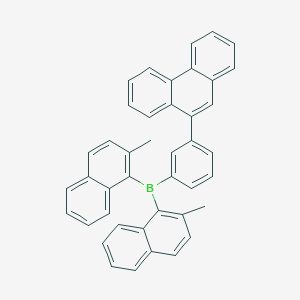
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is an organoboron compound with the molecular formula C42H31B It is known for its unique structure, which includes two 2-methylnaphthalen-1-yl groups and a 3-(phenanthren-9-yl)phenyl group bonded to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane typically involves the reaction of 2-methylnaphthalene and 3-(phenanthren-9-yl)phenylboronic acid with a suitable boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in various substituted boranes or boronates.
Aplicaciones Científicas De Investigación
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in diagnostic imaging due to its boron content.
Industry: It may be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane exerts its effects is primarily through its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the borane group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methylnaphthalen-1-yl)borane
- Bis(3-(phenanthren-9-yl)phenyl)borane
- Phenylboronic acid
- Naphthylboronic acid
Uniqueness
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is unique due to its combination of naphthalene and phenanthrene groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis reactions and material science applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C42H31B |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
bis(2-methylnaphthalen-1-yl)-(3-phenanthren-9-ylphenyl)borane |
InChI |
InChI=1S/C42H31B/c1-28-22-24-30-12-3-7-18-36(30)41(28)43(42-29(2)23-25-31-13-4-8-19-37(31)42)34-16-11-15-32(26-34)40-27-33-14-5-6-17-35(33)38-20-9-10-21-39(38)40/h3-27H,1-2H3 |
Clave InChI |
ZZZVAIFPFKTLFQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(C5=C(C=CC6=CC=CC=C56)C)C7=C(C=CC8=CC=CC=C78)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


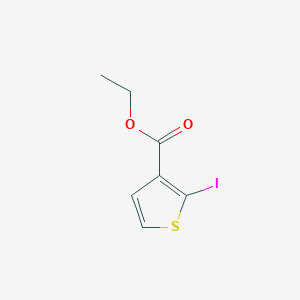
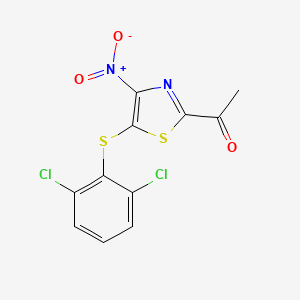

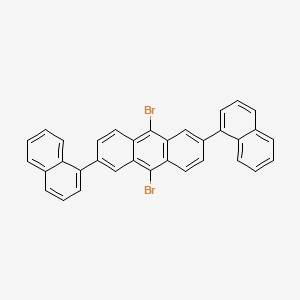
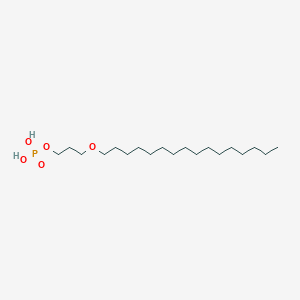
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
